

A Comparative Spectroscopic Analysis of 4-Methoxybenzylamine and Its Derivatives

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Compound of Interest

Compound Name: 4-Methoxybenzylamine

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Signatures of **4-Methoxybenzylamine** Derivatives and Related Compounds.

This guide provides a comprehensive comparison of the spectroscopic characteristics of **4-Methoxybenzylamine** and its derivatives against related benzylamine analogs. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification, characterization, and quality control of these important chemical entities in research and drug development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-Methoxybenzylamine**, two of its derivatives (an amide and an N-substituted derivative), and two comparative compounds, Benzylamine and 4-Chlorobenzylamine. This allows for a direct comparison of the influence of the methoxy group and other substituents on the spectral properties.

¹H NMR Spectral Data Comparison (in CDCl₃)

Compound	Ar-H (ppm)	-CH ₂ - (ppm)	-NH ₂ /-NH- (ppm)	-OCH ₃ (ppm)	Other Signals (ppm)
4-Methoxybenzylamine	7.22 (d, 2H), 6.86 (d, 2H)	3.77	1.41 (s, 2H)	3.79 (s, 3H)	
N-(4-methoxybenzyl)acetamide	7.25 (d, 2H), 6.88 (d, 2H)	4.35 (d, 2H)	5.80 (br s, 1H)	3.80 (s, 3H)	2.03 (s, 3H, -COCH ₃)
N-Benzyl-4-methoxybenzylamine	7.20-7.40 (m, 7H), 6.85 (d, 2H)	3.75 (s, 2H), 3.72 (s, 2H)	1.65 (br s, 1H)	3.78 (s, 3H)	
Benzylamine	7.20-7.35 (m, 5H)	3.85	1.45 (s, 2H)	-	
4-Chlorobenzylamine	7.28 (s, 4H)	3.82	1.55 (s, 2H)	-	

¹³C NMR Spectral Data Comparison (in CDCl₃)

Compound	Ar-C (ppm)	-CH ₂ - (ppm)	-OCH ₃ (ppm)	Other Signals (ppm)
4-Methoxybenzylamine	158.6, 134.4, 128.8, 113.8	46.1	55.2	
N-(4-methoxybenzyl)acetamide	159.0, 130.8, 129.2, 114.1	43.5	55.3	170.0 (-C=O), 23.2 (-CH ₃)
N-Benzyl-4-methoxybenzylamine	158.5, 140.2, 132.5, 129.1, 128.4, 128.3, 126.9, 113.7	53.8, 51.2	55.2	
Benzylamine	142.8, 128.5, 127.2, 126.9	46.5	-	
4-Chlorobenzylamine ^[1]	141.5, 132.0, 128.9, 128.6	45.7	-	

IR Spectral Data Comparison (cm⁻¹)

Compound	$\nu(\text{N-H})$	$\nu(\text{C-H})$ aromatic	$\nu(\text{C-H})$ aliphatic	$\nu(\text{C=O})$	$\nu(\text{C-O})$ ether
4-Methoxybenzylamine	3370, 3290	3030	2930, 2835	-	1245, 1035
N-(4-methoxybenzyl)acetamide	3280	3030	2930	1640	1248, 1030
N-Benzyl-4-methoxybenzylamine	3320	3025	2920, 2840	-	1247, 1033
Benzylamine[2]	3372, 3303	3060, 3025	2925, 2855	-	-
4-Chlorobenzylamine	3370, 3285	3025	2920, 2850	-	-

Mass Spectrometry Data Comparison (m/z)

Compound	Molecular Ion [M] ⁺	Base Peak	Key Fragments
4-Methoxybenzylamine	137	107	122, 91, 77
N-(4-methoxybenzyl)acetamide	179	121	136, 107, 91, 77
N-Benzyl-4-methoxybenzylamine	227	121	136, 91
Benzylamine	107	106	91, 77, 79
N-Benzylacetamide[3] [4]	149	106	91, 77
4-Chlorobenzylamine[5] [6]	141/143	106/108	77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-Methoxybenzylamine** derivatives. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).^[7]
- **Analysis:** Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

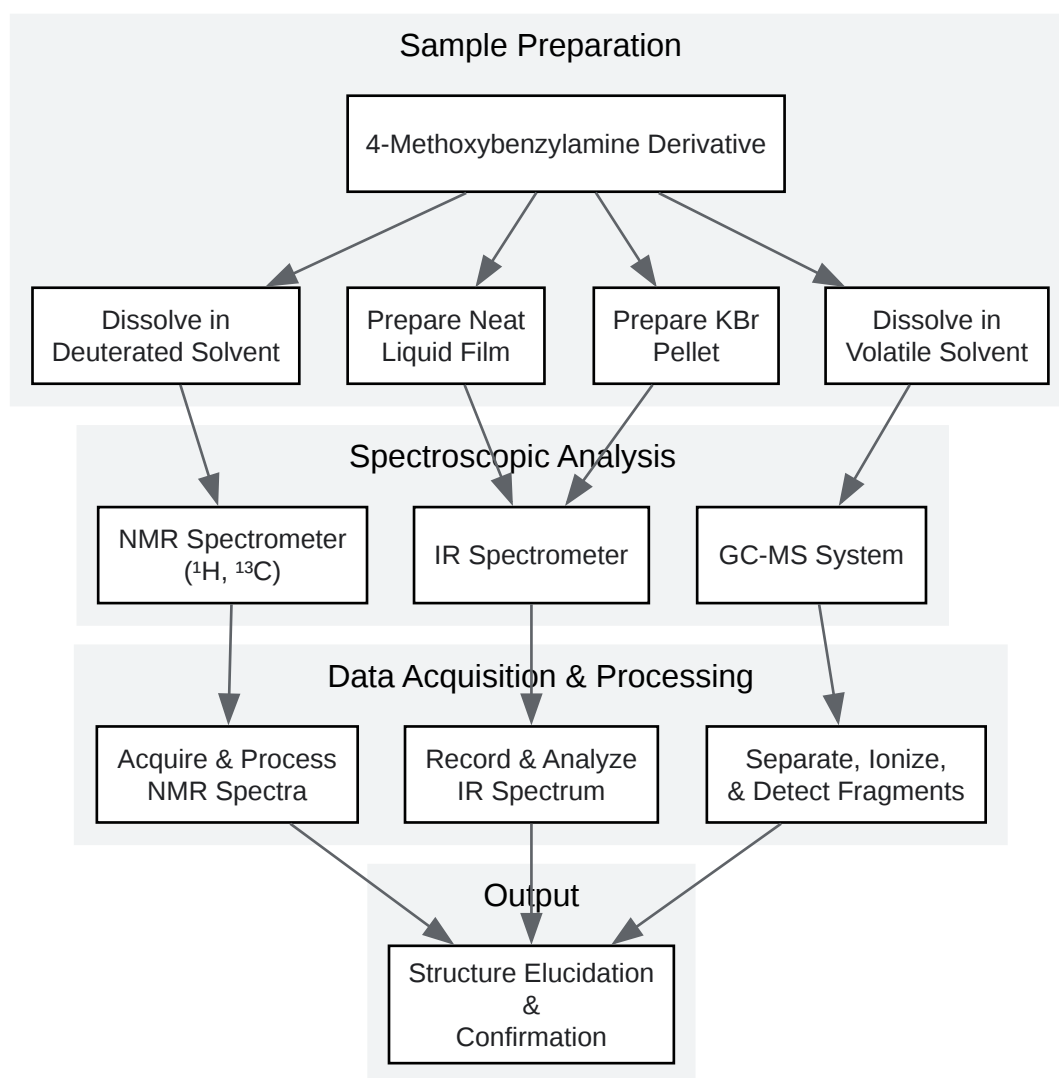
- Sample Preparation (Liquid Samples): Place a drop of the neat liquid sample between two sodium chloride or potassium bromide plates to form a thin film.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Sample Preparation (Solid Samples): Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid directly on the ATR crystal.
- Analysis: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.[\[11\]](#)[\[12\]](#)[\[13\]](#)
- GC Separation: Inject a small volume (typically 1 μL) of the solution into the GC system. The separation is typically performed on a capillary column (e.g., DB-5 or equivalent) with a temperature program designed to elute the compounds of interest.
- MS Analysis: The eluting compounds are introduced into the mass spectrometer, typically using Electron Ionization (EI) at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

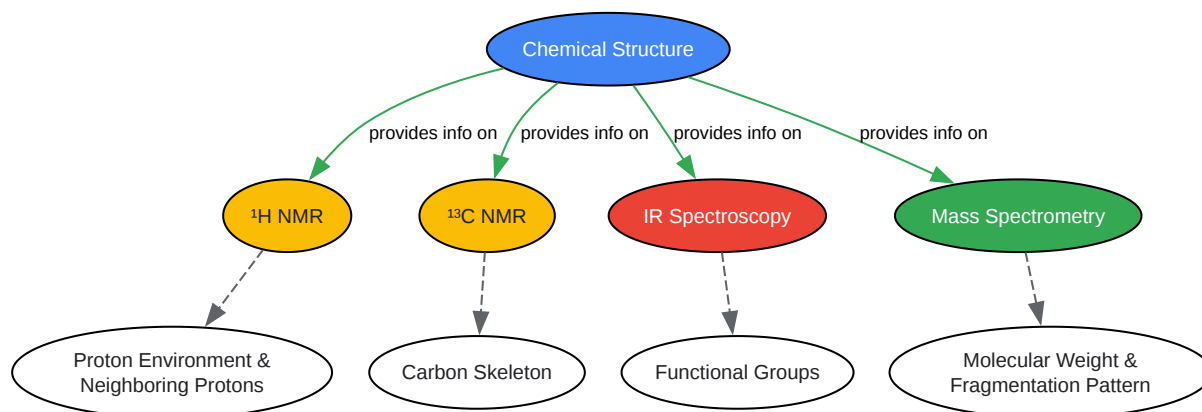
Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of **4-Methoxybenzylamine** derivatives.



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Caption: General workflow for spectroscopic analysis.



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Caption: Logical relationships in spectroscopic analysis.

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